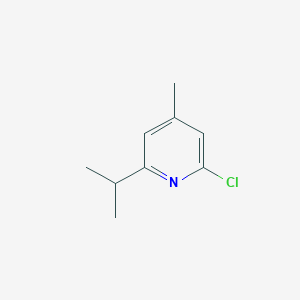
2-Chloro-6-isopropyl-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-isopropyl-4-methylpyridine: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chlorine atom at the second position, an isopropyl group at the sixth position, and a methyl group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-isopropyl-4-methylpyridine can be achieved through several methods. One common approach involves the chlorination of 6-isopropyl-4-methylpyridine. The reaction typically employs a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.
Another method involves the use of a Friedel-Crafts acylation reaction followed by a reduction step. In this approach, an acyl group is first introduced at the desired position on the pyridine ring using an acyl chloride and a Lewis acid catalyst such as aluminum chloride. The resulting acylated intermediate is then reduced to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the choice of chlorinating agent, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-isopropyl-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. These reactions typically occur under basic conditions and result in the formation of substituted pyridine derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form pyridine N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding pyridine derivatives with reduced functional groups. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Hydrogen peroxide or peracids under mild conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives with various functional groups.
Oxidation Reactions: Pyridine N-oxides.
Reduction Reactions: Reduced pyridine derivatives.
Scientific Research Applications
2-Chloro-6-isopropyl-4-methylpyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-isopropyl-4-methylpyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism of action can vary depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-6-isopropyl-4-methylpyridine can be compared with other similar compounds, such as:
2-Chloro-4-methylpyridine: Lacks the isopropyl group at the sixth position, resulting in different chemical and biological properties.
4-Chloro-6-isopropyl-2-methylpyrimidine: Contains a pyrimidine ring instead of a pyridine ring, leading to different reactivity and applications.
2-Chloro-6-methylpyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-chloro-4-methyl-6-propan-2-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-6(2)8-4-7(3)5-9(10)11-8/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHXTEYVVJGPQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
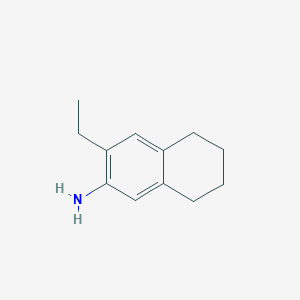

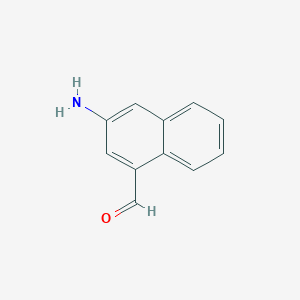
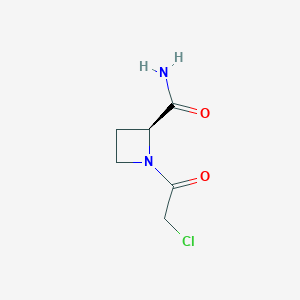

![[1,2,4]Triazolo[4,3-A]quinazoline](/img/structure/B15071498.png)
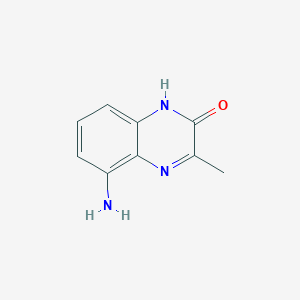
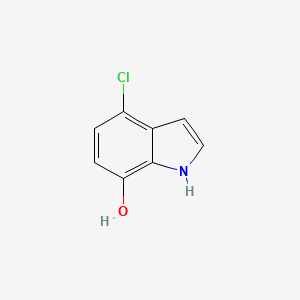
![4H-Naphtho[2,3-d]imidazole](/img/structure/B15071518.png)
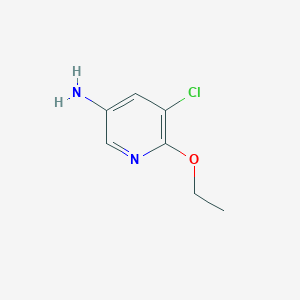
![2H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B15071524.png)
![[(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea](/img/structure/B15071545.png)
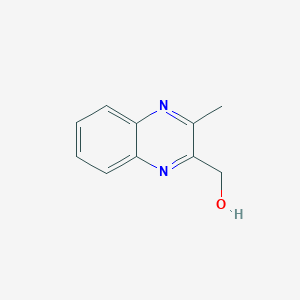
![4-imino-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B15071556.png)
